3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromobicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C₆H₇BrO₂. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique bicyclic structure. The presence of a bromine atom and a carboxylic acid group on the bicyclo[1.1.1]pentane framework makes this compound particularly interesting for various chemical applications .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid are currently unknown . As research progresses, we can expect to gain more insight into the biochemical pathways this compound affects and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the bromination of bicyclo[1.1.1]pentane-1-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 3-bromobicyclo[11This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste .
Chemical Reactions Analysis
Types of Reactions
3-bromobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The carboxylic acid group can be oxidized to form derivatives such as esters or amides
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Major Products
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
Reduction: 3-bromobicyclo[1.1.1]pentane-1-methanol.
Oxidation: Esters or amides of this compound
Scientific Research Applications
3-bromobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-iodobicyclo[1.1.1]pentane-1-carboxylic acid: Contains an iodine atom, which can undergo different types of reactions compared to bromine
Uniqueness
3-bromobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are distinct from its chloro and iodo analogs. The strained bicyclic structure also contributes to its unique chemical behavior .
Properties
IUPAC Name |
3-bromobicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLOBPGTTZYAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.